4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core substituted at the 4-position with a (4-methylbenzyl)thio group. This scaffold is part of the benzofuro[3,2-d]pyrimidine family, which is notable for its broad bioactivity, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The (4-methylbenzyl)thio substituent enhances lipophilicity and may influence target binding, as sulfur-containing groups often participate in hydrophobic interactions or hydrogen bonding with biological targets .
Properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-8-13(9-7-12)10-22-18-17-16(19-11-20-18)14-4-2-3-5-15(14)21-17/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMRQYNSJBVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzofuran under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methylbenzylthio group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) improve stability and crystallinity but may reduce solubility .
- Aromatic/heterocyclic substituents (e.g., benzimidazole, phenyl) enhance target affinity via π-π stacking or hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-methylpiperazinyl group in 4-(4-Methyl-1-piperazinyl)-2-phenylbenzofuropyrimidine improves aqueous solubility (MLOGP = 2.67) compared to more lipophilic analogs like VU0212387 .
- Metabolic Stability : Thioether-containing derivatives may undergo oxidative metabolism, whereas halogenated analogs (e.g., 2-(tert-Butyl)-4-chloro) resist degradation, enhancing synthetic utility .
Biological Activity
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate Compounds : The process often begins with the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea.
- Formation of the Final Product : This intermediate is then reacted with 2-aminobenzofuran under controlled conditions, usually involving solvents such as ethanol or methanol and heating to facilitate the reaction.
This multi-step synthesis is crucial for obtaining high yields and purity of the final compound .
Antimicrobial Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For example, compounds within this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising antibacterial properties, with some derivatives displaying MIC values as low as 40 μg/mL against Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | <40 | S. aureus |
| Similar Derivative | <132 | S. typhimurium |
| Similar Derivative | <207 | C. albicans |
Anti-inflammatory and Anticancer Activities
The compound has also been investigated for its anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and cancer progression. The mechanism is believed to involve the compound binding to active sites on enzymes, thus blocking substrate access and modulating cellular signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.
- Receptor Interaction : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
These interactions can lead to significant biological effects, including reduced inflammation and inhibited tumor growth .
Case Studies
Several studies have explored the biological efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related thiazolo-pyrimidine derivative exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential antimicrobial applications of this class of compounds .
- Cancer Cell Studies : Another investigation into pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
